REACTION_CXSMILES
|
Cl.[I:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([NH2:14])[CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:5][CH:4]=1.F[C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][N:17]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.O.C(OCC)(=O)C>[I:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([NH:14][C:16]2[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][N:17]=2)[CH2:10][CH:11]([CH3:12])[CH3:13])=[CH:7][CH:8]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
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Cl.IC1=CC=C(C=C1)C(CC(C)C)N
|
Name
|
|
Quantity
|
0.568 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to room temperature
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
|
Details
|
the aqueous was extracted 3 times with ethyl acetate
|
Type
|
WASH
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Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (0-30% ethyl acetate/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C(CC(C)C)NC1=NC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.772 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |